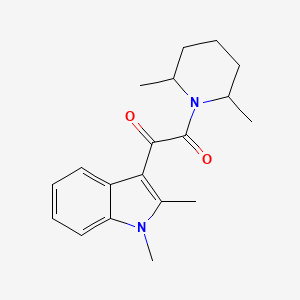
N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases related to ion channel dysfunction.
作用機序
N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide acts as a non-competitive inhibitor of CFTR channels by binding to a site distinct from the channel pore. It has been proposed to stabilize the closed state of the channel, thereby reducing the probability of channel opening and chloride ion transport. This mechanism of action has been supported by electrophysiological and biochemical studies.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. It can modulate the activity of other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase, through indirect mechanisms. This compound has also been reported to have anti-inflammatory and anti-fibrotic effects in animal models of lung and liver diseases.
実験室実験の利点と制限
N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide has several advantages as a research tool, including its high potency and selectivity for CFTR channels, its availability as a commercial product, and its well-characterized mechanism of action. However, there are also some limitations to its use, such as its potential off-target effects on other ion channels and transporters, its limited solubility in aqueous solutions, and its variable effects in different cell types and experimental conditions.
将来の方向性
For research include the development of more potent and selective CFTR inhibitors, the optimization of drug delivery and dosing strategies, and the evaluation of combination therapies with other drugs. N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide may also have applications in other fields, such as neuroscience and cancer research, where ion channel dysfunction is implicated in disease pathogenesis.
合成法
N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide was first synthesized by a group of researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained after several purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide has been widely used as a research tool to investigate the function and regulation of CFTR channels in various cell types and tissues. It has been shown to inhibit CFTR function in a dose-dependent manner, with nanomolar potency and selectivity over other ion channels. This compound has been used to study the role of CFTR in airway epithelial cells, intestinal cells, and pancreatic cells, among others.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO5S2/c19-13-3-7-15(8-4-13)27(22,23)18(17-2-1-11-26-17)12-21-28(24,25)16-9-5-14(20)6-10-16/h1-11,18,21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQNMSRLMSJVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2900129.png)

![2-(4-butoxyphenyl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2900132.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2900134.png)
![N-(4-methoxybenzyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2900136.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2900137.png)
![N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2900138.png)
![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)acetonitrile](/img/structure/B2900140.png)

![N-{[2-(2-chlorobenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide](/img/structure/B2900145.png)
![N-(4-chlorophenyl)-N'-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]urea](/img/structure/B2900147.png)
![N-(1-cyanocyclohexyl)-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2900148.png)
![P-[[2-[[[(5S,8S,10aR)-8-[[[(1S)-4-amino-1-[[(diphenylmethyl)amino]carbonyl]-4-oxobutyl]amino]carbonyl]-3-[8-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-1-oxo-7-octyn-1-yl]decahydro-6-oxopyrrolo[1,2-a][1,5]diazocin-5-yl]amino]carbonyl]-1H-indol-5-yl]difluoromethyl]phosphonic acid](/img/structure/B2900149.png)